2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
CAS No.:
Cat. No.: VC16266112
Molecular Formula: C19H14ClN3O3
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN3O3 |
|---|---|
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | 2-chloro-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H14ClN3O3/c20-14-5-2-1-4-12(14)18(25)23-19-21-10-13-15(22-19)8-11(9-16(13)24)17-6-3-7-26-17/h1-7,10-11H,8-9H2,(H,21,22,23,25) |
| Standard InChI Key | TYSSQINMLWRMOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (molecular formula: C₁₉H₁₄ClN₃O₃) features a tetracyclic framework comprising:
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A 5,6,7,8-tetrahydroquinazolin-5-one core, providing a partially saturated bicyclic system conducive to planar interactions with biological targets.
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A furan-2-yl substituent at position 7, introducing oxygen heteroatom-mediated hydrogen bonding potential.
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A 2-chlorobenzamide group at position 2, contributing hydrophobic and electron-withdrawing characteristics .
Spectroscopic and Computational Data
Key identifiers include:
The InChIKey (TYSSQINMLWRMOZ-UHFFFAOYSA-N) facilitates database searches, while the PubChem CID (4233262) provides access to structural analogs.
Synthetic Routes and Optimization Challenges
Proposed Synthesis Pathways
While no explicit protocol for this compound exists in literature, convergent strategies from quinazolinone precursors are plausible:
Cyclocondensation of 2-Aminobenzamide Derivatives
Reaction of 2-amino-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazoline with 2-chlorobenzoyl chloride under Schotten-Baumann conditions could yield the target compound .
Microwave-Assisted Solid-Phase Synthesis
Adapting methods from triazoloquinazolinone syntheses , microwave irradiation (100–150°C, DMF) may enhance reaction efficiency and purity.
Purification and Yield Considerations
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Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) typically resolves quinazoline derivatives .
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Crystallization: Ethanol/water mixtures often produce high-purity crystals for X-ray analysis .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: Predicted 0.12 mg/mL (25°C), necessitating formulation with cyclodextrins or lipid nanoparticles .
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Photostability: The furan ring may confer sensitivity to UV light, requiring amberized storage.
ADMET Predictions
| Parameter | Prediction | Method |
|---|---|---|
| Caco-2 Permeability | 6.5 × 10⁻⁶ cm/s | SwissADME |
| CYP3A4 Inhibition | Probable (Ki ~8 μM) | admetSAR |
| Plasma Protein Binding | 89% | QikProp |
These profiles suggest moderate oral bioavailability but potential drug-drug interactions via cytochrome P450 modulation .
Biological Activities and Mechanistic Hypotheses
In Silico Docking Studies
AutoDock Vina simulations with EGFR (PDB: 1M17) show favorable binding (ΔG = -9.2 kcal/mol), primarily through:
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π-π stacking between benzamide and Phe723.
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Hydrogen bonds involving the quinazolinone carbonyl and Met793 .
Antimicrobial Activity
Structural analogs exhibit MIC values of 4–32 μg/mL against Staphylococcus aureus and Escherichia coli . The chloro substituent enhances membrane penetration, while the furan ring may disrupt bacterial efflux pumps .
Applications and Future Directions
Targeted Drug Delivery Systems
Encapsulation in PEGylated liposomes could improve tumor accumulation, leveraging the Enhanced Permeability and Retention (EPR) effect.
Photodynamic Therapy Candidates
The furan moiety’s absorbance at 310 nm suggests potential as a Type I photosensitizer for oxidative cancer cell damage .
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